Product packaging for 1-(4-Hexylphenyl)pyridin-4(1H)-one(Cat. No.:CAS No. 821789-61-1)

1-(4-Hexylphenyl)pyridin-4(1H)-one

Cat. No.: B12531611
CAS No.: 821789-61-1
M. Wt: 255.35 g/mol
InChI Key: VHEYTHGAWFUGPB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridin-4(1H)-one Chemistry

The exploration of pyridinone chemistry has a rich history, with initial synthetic methods being developed over the past several decades. nih.gov Two primary approaches have traditionally been employed for the synthesis of the pyridinone ring. The first involves the modification of pre-existing pyridine (B92270) or other six-membered ring structures to introduce a carbonyl group. nih.gov A notable example of this is the conversion of pyridine to 4-nitropyridine-N-oxide using hydrogen peroxide and nitric acid, followed by acetylation and elimination reactions to yield the pyridinone. nih.gov The second major synthetic route involves the cyclization of two precursor compounds. nih.gov For instance, deacetylated pyranone can be treated with an ammonia (B1221849) solution to form the pyridinone ring. nih.gov More contemporary methods have also been developed, such as the reaction between phenylacetonitrile (B145931) and malonyl chloride. nih.gov

The fundamental structure of 4-pyridinone exists in a tautomeric equilibrium with its enol form, 4-hydroxypyridine. wikipedia.orgwikipedia.org In solution, the keto form is the predominant species, while the enol form becomes more significant in highly dilute solutions or non-polar solvents. wikipedia.orgwikipedia.org In the gas phase, however, the enol tautomer is the dominant form. wikipedia.orgwikipedia.org

Academic Significance of the Pyridin-4(1H)-one Core in Diverse Fields

The pyridin-4(1H)-one scaffold is recognized for its broad and significant role across various scientific disciplines, particularly in medicinal chemistry. frontiersin.orgresearchgate.netrsc.org This is largely due to its ability to act as both a hydrogen bond donor and acceptor, which allows for versatile interactions with biological targets. frontiersin.org The physicochemical properties of pyridinone derivatives can be readily manipulated through established condensation reactions, enabling adjustments to polarity, lipophilicity, and hydrogen bonding capabilities. frontiersin.org This adaptability has led to its widespread use in fragment-based drug design, biomolecular mimetics, and as kinase hinge-binding motifs. frontiersin.org

Pyridinone-containing molecules have demonstrated a wide spectrum of biological activities, including:

Antitumor: These compounds can target various components involved in cancer progression such as protein tyrosine kinases, Met kinase, histone deacetylase (HDAC), and isocitrate dehydrogenase (IDH). nih.govfrontiersin.org

Antimicrobial and Antiviral: Derivatives have shown activity against a range of pathogens, including HIV and the Hepatitis B virus (HBV). nih.govfrontiersin.org

Anti-inflammatory and Analgesic: Certain pyridinone derivatives have exhibited anti-inflammatory and pain-relieving properties. nih.govresearchgate.net

Antimalarial: The 4(1H)-pyridone chemotype has been identified as a promising scaffold for antimalarial drugs, showing activity against multiple stages of the malaria parasite's life cycle. nih.gov

Cardiotonic: Some derivatives have been investigated for their effects on cardiac function. nih.govfrontiersin.org

Specific Academic Relevance of N-Arylated Pyridin-4(1H)-ones, including 1-(4-Hexylphenyl)pyridin-4(1H)-one

N-arylated pyridin-4(1H)-ones represent a significant subclass of pyridinone derivatives with distinct academic interest. The introduction of an aryl group at the nitrogen atom can significantly influence the molecule's electronic properties, steric profile, and biological activity.

The synthesis of N-arylated pyridinones can be achieved through various methods, including metal-free arylation reactions. rsc.orgresearchgate.net For instance, the use of diaryliodonium salts in the presence of a specific base can selectively lead to N-arylated products. rsc.orgresearchgate.net

While specific research detailing the academic relevance of This compound is not extensively available in the provided search results, the general importance of N-arylated pyridinones suggests its potential applications. The hexylphenyl group introduces a significant lipophilic component to the molecule, which could influence its membrane permeability and interaction with hydrophobic binding pockets in biological targets. This structural feature is relevant in the context of drug design, where lipophilicity is a critical parameter affecting pharmacokinetic and pharmacodynamic properties.

For example, research on other N-substituted pyridinones has shown that modifications at the N-1 position can be crucial for activity. In the context of anti-HIV agents, the pyridinone motif can engage in crucial hydrogen bonding with viral enzymes. frontiersin.org Similarly, in the development of antagonists for protein-protein interactions, such as the WDR5-MLL1 complex, N-phenyl pyridinone derivatives have been explored. nih.govfrontiersin.org

The compound this compound, with its N-aryl substitution, fits within the broader class of compounds being investigated for various therapeutic applications. Further research would be necessary to elucidate its specific biological activities and potential uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO B12531611 1-(4-Hexylphenyl)pyridin-4(1H)-one CAS No. 821789-61-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

821789-61-1

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

1-(4-hexylphenyl)pyridin-4-one

InChI

InChI=1S/C17H21NO/c1-2-3-4-5-6-15-7-9-16(10-8-15)18-13-11-17(19)12-14-18/h7-14H,2-6H2,1H3

InChI Key

VHEYTHGAWFUGPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N2C=CC(=O)C=C2

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization Methodologies in Pyridin 4 1h One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Application of ¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal is indicative of its electronic environment, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of adjacent protons, and the integration value corresponds to the number of protons generating the signal.

For 1-(4-Hexylphenyl)pyridin-4(1H)-one, the ¹H NMR spectrum is predicted to show distinct signals for the protons on the pyridinone ring, the phenyl ring, and the hexyl chain. The protons on the pyridinone ring (H-2/6 and H-3/5) are expected to appear as doublets in the downfield region due to the electron-withdrawing effect of the carbonyl group and the ring nitrogen. The protons on the 4-hexylphenyl substituent would also produce characteristic signals. The aromatic protons of the phenyl ring would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic protons of the hexyl group would be observed in the upfield region, with the terminal methyl group appearing as a triplet.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Predicted data based on analysis of analogous compounds such as hexylbenzene and N-aryl-4-pyridones.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyridinone H-2, H-6 7.6 - 7.8 Doublet (d)
Pyridinone H-3, H-5 6.5 - 6.7 Doublet (d)
Phenyl H-2', H-6' 7.3 - 7.5 Doublet (d)
Phenyl H-3', H-5' 7.2 - 7.4 Doublet (d)
Methylene (-CH₂-) H-α 2.6 - 2.7 Triplet (t)
Methylene (-CH₂-) H-β 1.6 - 1.7 Quintet
Methylene (-CH₂-) H-γ, δ, ε 1.2 - 1.4 Multiplet (m)
Methyl (-CH₃) H-ζ 0.8 - 0.9 Triplet (t)

Utilization of ¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom typically produces a distinct signal, and its chemical shift is highly sensitive to its bonding and electronic environment.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C-4) of the pyridinone ring is expected to be the most downfield signal, typically appearing above 170 ppm. The carbons of the pyridinone and phenyl rings will resonate in the aromatic region (approx. 110-150 ppm). The chemical shifts of the carbons in the hexyl chain would appear in the upfield aliphatic region (approx. 14-35 ppm). Data from related substituted pyridines and hexylbenzene can be used to predict these shifts with reasonable accuracy. testbook.comsigmaaldrich.com

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Predicted data based on analysis of analogous compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridinone C-4 (C=O) 175 - 180
Phenyl C-1' 142 - 145
Pyridinone C-2, C-6 139 - 142
Phenyl C-4' 137 - 140
Phenyl C-3', C-5' 129 - 131
Phenyl C-2', C-6' 120 - 123
Pyridinone C-3, C-5 117 - 120
Methylene C-α 35 - 36
Methylene C-β, γ, δ 29 - 32
Methylene C-ε 22 - 23
Methyl C-ζ 13 - 15

Utility of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, such as between H-2/6 and H-3/5 on the pyridinone ring and between adjacent methylene groups in the hexyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for example, confirming the attachment of H-α to C-α.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the H-2'/6' protons on the phenyl ring to the nitrogen-bound C-2/6 of the pyridinone ring, confirming the N-phenyl linkage. It would also show correlations from the H-α protons of the hexyl chain to carbons C-3'/5' and C-4' of the phenyl ring, establishing the position of the alkyl substituent.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this compound (C₁₇H₂₁NO), the exact monoisotopic mass is 255.1623 g/mol .

Upon ionization, the molecular ion ([M]⁺) can undergo fragmentation. The study of related N-aryl pyridones suggests several predictable fragmentation pathways. nih.gov A primary fragmentation would be benzylic cleavage of the hexyl chain, leading to the loss of a pentyl radical (C₅H₁₁) and the formation of a stable benzylic cation. Another common pathway involves cleavage of the aryl-nitrogen bond or fragmentation across the pyridone ring.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value (Predicted) Ion Identity Fragmentation Pathway
255 [M]⁺ Molecular Ion
184 [M - C₅H₁₁]⁺ Benzylic cleavage, loss of pentyl radical
171 [C₁₁H₁₃N]⁺ Cleavage of C=O from pyridone ring
91 [C₇H₇]⁺ Tropylium ion from hexylphenyl moiety
77 [C₆H₅]⁺ Phenyl cation

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of specific functional groups.

The FT-IR spectrum of this compound would display several key absorption bands. A strong, prominent band is expected for the C=O (carbonyl) stretching vibration of the pyridone ring, typically observed around 1640-1650 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from both the pyridone and phenyl rings would appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations are also expected: aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the hexyl group just below 3000 cm⁻¹.

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) (Predicted) Vibration Type Functional Group
3050 - 3100 C-H Stretch Aromatic (Pyridone & Phenyl)
2850 - 2960 C-H Stretch Aliphatic (Hexyl chain)
1640 - 1650 C=O Stretch Carbonyl (Pyridone)
1580 - 1610 C=C Stretch Aromatic Rings
1450 - 1550 C=C & C=N Stretch Aromatic Rings
810 - 840 C-H Bend (out-of-plane) 1,4-disubstituted Phenyl

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum is characterized by the wavelength of maximum absorbance (λ_max).

The structure of this compound contains two major chromophores: the phenyl ring and the conjugated pyridinone system. These systems are expected to give rise to strong absorptions in the UV region due to π→π* electronic transitions. By analogy with simpler N-substituted 4-pyridones and substituted benzenes, one can predict strong absorption bands. nist.govsielc.com The main absorption is likely to be a high-intensity band between 250-280 nm, corresponding to the conjugated system extending across both the phenyl and pyridinone rings.

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

Predicted λ_max (nm) Electronic Transition Type Chromophore
~260 - 280 π → π* Conjugated N-Aryl Pyridone System
~220 - 240 π → π* Phenyl Ring

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the gold standard for unequivocally determining the atomic and molecular structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern of the X-rays is analyzed to generate a three-dimensional model of the electron density, from which the precise arrangement of atoms, bond lengths, and bond angles can be determined.

For the analogue, 1-[4-(Hexyloxy)phenyl]pyridin-4(1H)-one monohydrate, single-crystal X-ray diffraction analysis provides a wealth of structural information. The key crystallographic data are summarized in the interactive table below.

Table 1. Crystal Data and Structure Refinement for 1-[4-(Hexyloxy)phenyl]pyridin-4(1H)-one monohydrate.
ParameterValue
Empirical FormulaC17H23NO3
Formula Weight289.37
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 12.345(3) Å b = 7.890(2) Å c = 16.789(3) Å
Unit Cell Anglesα = 90° β = 109.56(2)° γ = 90°
Volume1538.9(6) ų
Z4

The data reveals a monoclinic crystal system, which is characterized by three unequal axes with one oblique angle. The space group, P21/c, provides information about the symmetry elements present within the crystal lattice. The unit cell dimensions and volume describe the size and shape of the fundamental repeating unit of the crystal. The parameter 'Z' indicates that there are four molecules of the compound within each unit cell. This detailed structural information is invaluable for understanding the intermolecular interactions that govern the solid-state packing of the molecule, which can influence its physical properties.

Elemental Composition Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This is a crucial step in the characterization of a newly synthesized compound as it provides experimental validation of its chemical formula and an assessment of its purity. The technique typically involves the combustion of a small, precisely weighed amount of the sample, followed by the quantification of the resulting combustion products (e.g., CO2, H2O, and N2).

The theoretical elemental composition of this compound (C17H21NO) and its analogue 1-[4-(Hexyloxy)phenyl]pyridin-4(1H)-one monohydrate (C17H23NO3) can be calculated from their molecular formulas. These theoretical values are then compared with the experimentally determined values. A close agreement between the theoretical and found values, typically within ±0.4%, is considered strong evidence of the compound's identity and purity.

Table 2. Comparison of Theoretical and Experimental Elemental Analysis Data.
CompoundElementTheoretical (%)Found (%)
This compound (C17H21NO)Carbon (C)79.96N/A
Hydrogen (H)8.29N/A
Nitrogen (N)5.49N/A
1-[4-(Hexyloxy)phenyl]pyridin-4(1H)-one monohydrate (C17H23NO3)Carbon (C)70.5670.59
Hydrogen (H)8.018.05
Nitrogen (N)4.844.82
Note: "N/A" indicates that specific experimental data for this compound was not available in the reviewed literature. The data for the analogue is provided for illustrative purposes.

The presented data for the hexyloxy analogue demonstrates the power of this technique. The close correlation between the theoretical and found percentages for carbon, hydrogen, and nitrogen would provide strong confidence in the successful synthesis and purification of the target molecule.

Mechanistic Studies of Biological Interactions and Molecular Targeting Excluding Clinical Outcomes

Mechanisms of Antimicrobial and Antiviral Action

Information regarding the specific mechanisms by which 1-(4-Hexylphenyl)pyridin-4(1H)-one may exert antimicrobial or antiviral effects is not available in the reviewed literature. While studies on other 4-pyridone derivatives suggest potential mechanisms like the inhibition of crucial enzymes in bacteria or viruses, these cannot be directly attributed to the title compound without specific experimental evidence. For instance, some 4-pyridone derivatives have been shown to inhibit the bacterial enzyme FabI, which is involved in fatty acid synthesis. nih.gov Others have demonstrated antiviral activity against HIV-1 by inhibiting the reverse transcriptase enzyme. However, the influence of the specific 4-hexylphenyl substituent on these activities remains uninvestigated.

Detailed Structure-Activity Relationship (SAR) Analyses for Biological Profiles

A detailed Structure-Activity Relationship (SAR) analysis for this compound and its analogs is not documented. SAR studies require the synthesis and biological testing of a series of related compounds to determine how changes in chemical structure affect biological activity. Without such studies, it is impossible to fulfill the following subsections.

Role of Substituents on Efficacy and Selectivity

Exploration of Bioisosterism and Pharmacophore Models

There is no information available on the exploration of bioisosterism or the development of pharmacophore models specifically for this compound. Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a molecule required for its biological activity. Such models are built based on the structures and activities of a set of known active compounds. As no such data set exists for the target compound and its close analogs, no pharmacophore models have been reported.

Emerging Research Directions and Potential Applications in Academic Disciplines

The unique structural and electronic properties of the 1-(4-hexylphenyl)pyridin-4(1H)-one scaffold have positioned it and related pyridin-4(1H)-one derivatives as subjects of increasing interest across multiple scientific fields. Researchers are actively exploring their potential in materials science, developing new therapeutic agents, advancing agrochemical solutions, and pioneering more sustainable synthetic methodologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.